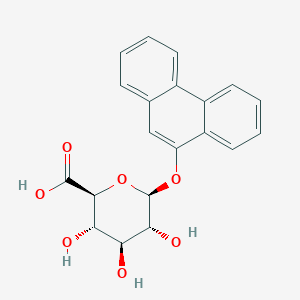

9-phenanthryl beta-D-glucosiduronic acid

Description

Significance of Glucuronide Conjugation in Biotransformation Pathways

Glucuronidation is a critical Phase II metabolic reaction essential for the detoxification and elimination of a vast array of substances from the body. ijpcbs.com This process involves the enzymatic addition of a glucuronic acid molecule to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govwikipedia.org The primary function of glucuronidation is to transform lipophilic (fat-soluble) compounds, which are often difficult for the body to excrete, into more water-soluble (hydrophilic) and readily eliminable metabolites. ijpcbs.comwikipedia.org These resulting conjugates, known as glucuronides, are then typically excreted from the body via urine or bile. wikipedia.orgyouarethehealer.org

The significance of this pathway is underscored by its broad substrate specificity, which includes not only foreign compounds (xenobiotics) like drugs and environmental pollutants but also endogenous substances such as bilirubin, steroid hormones, and bile acids. wikipedia.orgyouarethehealer.org Glucuronidation is arguably the most important Phase II pathway for the metabolism and clearance of prescribed drugs in humans. wikipedia.orgyouarethehealer.org The UGT enzymes are primarily located in the liver, the body's main detoxification organ, but are also present in many other tissues, including the kidneys, intestines, and lungs. nih.govyoutube.com By converting substances into less toxic and more easily excretable forms, glucuronidation serves as a major defense mechanism against the accumulation of potentially harmful compounds. youarethehealer.orgxcode.life

Polycyclic Aromatic Hydrocarbons as Substrates for Phase I and Phase II Metabolism

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of multiple fused aromatic rings, formed from the incomplete combustion of organic materials. nih.gov Once they enter the body, PAHs undergo extensive metabolism, primarily in the liver, through a two-phase process designed to facilitate their removal. nih.govresearchgate.net

Phase I Metabolism: In this initial phase, enzymes primarily from the cytochrome P450 (CYP) superfamily introduce or expose functional groups (like hydroxyl, -OH) on the PAH molecule. nih.govnih.gov This step increases the reactivity of the PAH, preparing it for the subsequent phase. Key enzymes such as CYP1A1, CYP1A2, and CYP1B1 are induced upon exposure to PAHs and are responsible for oxidizing them into various intermediates, including phenols and dihydrodiols. nih.govoup.com

Phase II Metabolism: The functionalized PAH metabolites from Phase I then become substrates for Phase II conjugation enzymes. nih.govresearchgate.net This phase involves attaching endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates excretion. ijpcbs.com Several enzyme systems participate in this detoxification step, including UDP-glucuronosyltransferases (UGTs), which carry out glucuronidation, and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov For phenolic metabolites of PAHs, conjugation with glucuronic acid is a common detoxification route. oup.com This two-step metabolic process is crucial for converting lipophilic PAHs into harmless, water-soluble conjugates that can be efficiently eliminated from the body. nih.govoup.com

Contextualization of 9-Phenanthryl Beta-D-Glucosiduronic Acid as a Key Metabolic Conjugate

This compound is a specific metabolite that exemplifies the biotransformation of PAHs. nih.gov Its parent compound is phenanthrene (B1679779), a common three-ring PAH. The metabolic journey begins when phenanthrene undergoes Phase I oxidation to form hydroxylated intermediates. One such key intermediate is 9-phenanthrol (also known as phenanthren-9-ol). ebi.ac.uk

This 9-phenanthrol, now possessing a hydroxyl group, serves as an ideal substrate for Phase II conjugation. ebi.ac.uk Specifically, it undergoes glucuronidation, where a molecule of glucuronic acid is transferred from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 9-phenanthrol. nih.govwikipedia.org The resulting product is this compound, a glucuronide conjugate. nih.gov This final molecule is significantly more water-soluble than the original phenanthrene, allowing for its efficient transport and excretion from the body, thereby completing the detoxification process for this particular metabolic pathway. wikipedia.orgyouarethehealer.org It is classified as a beta-D-glucosiduronic acid and a phenanthryl beta-D-glucopyranoside. nih.gov

Research Findings

Chemical Properties of this compound

The following table summarizes key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₇ | nih.govuni.lu |

| Molecular Weight | 370.4 g/mol | nih.gov |

| Monoisotopic Mass | 370.10525291 Da | nih.gov |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenanthren-9-yloxyoxane-2-carboxylic acid | nih.govuni.lu |

| XLogP3 (Predicted) | 2.5 | nih.gov |

| Polar Surface Area | 116 Ų | nih.gov |

Key Enzymes in Polycyclic Aromatic Hydrocarbon (PAH) Metabolism

The biotransformation of PAHs involves a coordinated effort between Phase I and Phase II enzymes.

| Metabolic Phase | Enzyme Family | Primary Function |

| Phase I | Cytochrome P450 (CYP) | Oxidation; introduces or exposes functional groups on the PAH molecule. nih.govnih.gov |

| Phase I | Epoxide Hydrolase (EH) | Hydrates epoxide intermediates to form dihydrodiols. nih.gov |

| Phase II | UDP-Glucuronosyltransferase (UGT) | Conjugates glucuronic acid to PAH metabolites, increasing water solubility. nih.govnih.gov |

| Phase II | Glutathione S-Transferase (GST) | Conjugates glutathione to reactive PAH metabolites for detoxification. nih.govnih.gov |

| Phase II | Sulfotransferase (SULT) | Conjugates sulfate (B86663) groups to hydroxylated PAH metabolites. tandfonline.com |

Compound Reference Table

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenanthren-9-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-15-16(22)18(19(24)25)27-20(17(15)23)26-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15-18,20-23H,(H,24,25)/t15-,16-,17+,18-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVADHOLYTSDFGC-HBWRTXEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255031 | |

| Record name | 9-Phenanthrenyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177194-36-4 | |

| Record name | 9-Phenanthrenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177194-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenanthrenyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Synthesis and Preparation of 9 Phenanthryl Beta D Glucosiduronic Acid

Chemical Synthesis Approaches for Analytical Standards and Research Probes

The chemical synthesis of 9-phenanthryl beta-D-glucosiduronic acid is a cornerstone for producing the high-purity material required for analytical standards and research probes. The most established and versatile method for this purpose is the Koenigs-Knorr reaction, a classical approach to glycoside synthesis. wikipedia.orgnumberanalytics.com This reaction involves the coupling of a glycosyl halide with an alcohol or a phenol (B47542) in the presence of a promoter, typically a heavy metal salt. wikipedia.org

In the context of synthesizing this compound, the reaction would involve 9-phenanthrol as the aglycone and a protected glucuronic acid derivative, such as acetobromo-α-D-glucuronic acid methyl ester, as the glycosyl donor. The use of a participating group, like an acetyl group at the C-2 position of the glucuronic acid moiety, helps to ensure the formation of the desired β-anomer with a 1,2-trans stereochemical arrangement. wikipedia.org

The general steps for the chemical synthesis of this compound via the Koenigs-Knorr reaction are as follows:

Protection of the Glucuronic Acid: The starting material, D-glucuronic acid, is typically protected to prevent unwanted side reactions. This usually involves acetylation of the hydroxyl groups and methylation of the carboxylic acid, resulting in a derivative like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

Glycosylation: The protected glucuronyl bromide is then reacted with 9-phenanthrol in an aprotic solvent. The reaction is promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate, which acts as a halide acceptor. nih.gov The choice of promoter and reaction conditions can influence the yield and stereoselectivity of the reaction. numberanalytics.com

Deprotection: Following the successful glycosylation, the protecting groups (acetyl and methyl esters) are removed. This is typically a two-step process. The acetyl groups are removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). Subsequently, the methyl ester of the carboxylic acid is hydrolyzed, often using a mild base like lithium hydroxide, to yield the final product, this compound.

An analogous synthesis was successfully applied for the preparation of glucuronide metabolites of phenolic xenoestrogens like 2-phenylphenol (B1666276), highlighting the utility of this approach for generating analytical standards. nih.gov

Table 1: Key Reagents and Conditions in the Koenigs-Knorr Synthesis of this compound

| Step | Reagent/Condition | Purpose |

| Glycosyl Donor | Acetobromo-α-D-glucuronic acid methyl ester | Source of the glucuronic acid moiety |

| Aglycone | 9-Phenanthrol | The phenanthryl portion of the final compound |

| Promoter | Silver Carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃) | Activates the glycosyl donor by abstracting the halide |

| Solvent | Dichloromethane or Acetonitrile (B52724) | Provides a non-reactive medium for the reaction |

| Deprotection (Acetates) | Sodium methoxide in methanol | Removes the acetyl protecting groups from the sugar |

| Deprotection (Methyl Ester) | Lithium hydroxide | Hydrolyzes the methyl ester to the carboxylic acid |

Enzymatic Synthesis Protocols Utilizing Isolated Enzymes or Cellular Systems

Enzymatic synthesis provides a highly specific and often more environmentally benign alternative to chemical synthesis for producing this compound. This approach leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes responsible for the glucuronidation of a wide array of compounds in vivo. nih.govwikipedia.org Glucuronidation is a major pathway in phase II metabolism, converting lipophilic compounds into more water-soluble and readily excretable metabolites. nih.govwikipedia.org

The enzymatic synthesis of this compound involves the incubation of 9-phenanthrol with a source of UGTs and the co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the hydroxyl group of 9-phenanthrol. wikipedia.org

Sources of UGTs for in vitro synthesis can include:

Liver Microsomes or S9 Fractions: These subcellular fractions are rich in a variety of UGT isoforms and are a common choice for biosynthetic preparations.

Recombinant UGT Isoforms: For more controlled and specific synthesis, individual human UGT isoforms expressed in cell lines (e.g., HEK293 or insect cells) can be utilized. This allows for the production of the glucuronide by a specific enzyme, which can be important for metabolic profiling studies. science.govscience.gov

A general protocol for the enzymatic synthesis would involve incubating 9-phenanthrol and UDPGA with the enzyme source in a suitable buffer at a physiological pH and temperature (e.g., 37°C). The progress of the reaction can be monitored by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The product can then be purified from the reaction mixture.

Preparation of Isotopic Analogs for Advanced Research Applications

Isotopically labeled analogs of this compound, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools in advanced research, particularly in quantitative analysis using mass spectrometry. hwb.gov.in These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be used as internal standards in isotope dilution mass spectrometry (IDMS) for accurate quantification of the analyte in complex biological matrices. nih.govprinceton.edu

The synthesis of isotopic analogs can be achieved through modifications of the chemical synthesis routes.

For the preparation of deuterium-labeled this compound , a deuterated version of 9-phenanthrol (e.g., 9-phenanthrol-d₉) can be used as the starting aglycone in the Koenigs-Knorr reaction. The deuterated phenanthrol can be synthesized through methods such as palladium-catalyzed H-D exchange reactions using deuterium oxide (D₂O) as the deuterium source. mdpi.com The subsequent glycosylation and deprotection steps would proceed as with the unlabeled compound. A similar strategy has been successfully employed to synthesize the deuterated glucuronide of 2-phenylphenol (OPP-d₅-G). nih.gov

For the preparation of ¹³C-labeled this compound , a ¹³C-labeled glucuronic acid derivative would be required as the glycosyl donor. This can be synthesized from commercially available ¹³C-labeled glucose. The labeled glucose would be chemically or enzymatically converted to the corresponding labeled glucuronic acid, which would then be protected and activated for use in the Koenigs-Knorr synthesis.

Table 2: Common Isotopes and Their Applications in the Study of this compound

| Isotope | Common Labeling Position | Primary Application |

| Deuterium (²H) | On the phenanthryl ring | Internal standard for quantitative mass spectrometry |

| Carbon-13 (¹³C) | Within the glucuronic acid moiety | Internal standard for quantitative mass spectrometry, metabolic tracer studies |

Enzymatic Biotransformation and Metabolic Pathways of 9 Phenanthryl Beta D Glucosiduronic Acid

Precursor Hydroxylation and Phase I Metabolism of Phenanthrene (B1679779) Leading to Conjugation

The initial and rate-limiting step in the biotransformation of phenanthrene is its oxidation, a process categorized as Phase I metabolism. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These monooxygenases introduce a hydroxyl group onto the phenanthrene molecule, a process known as hydroxylation, to form various hydroxylated metabolites, including phenanthrols and dihydrodiols. nih.gov The formation of these hydroxylated intermediates is a prerequisite for the subsequent Phase II conjugation reactions. nih.gov

The regioselectivity of hydroxylation can vary depending on the specific CYP isoforms involved and the biological system. For instance, in the house fly, CYP6D1 is a major P450 enzyme involved in phenanthrene metabolism. researchgate.net In mammals, several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, have been identified as key players in the metabolic activation of PAHs like phenanthrene. nih.govasm.org The enzymatic action of epoxide hydrolase is also crucial, acting on arene oxide intermediates to form trans-dihydrodiols, such as phenanthrene trans-9,10-dihydrodiol. nih.govwikipedia.org This initial oxidative attack, particularly at the 9- and 10-positions of the phenanthrene ring, is a critical step leading to the formation of 9-phenanthrol, the direct precursor to 9-phenanthryl beta-D-glucosiduronic acid. nih.gov

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Involvement in Conjugate Formation

Following Phase I hydroxylation, the resulting phenanthrols undergo Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a major pathway for the detoxification and elimination of these hydroxylated metabolites. researchgate.net This reaction is catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). researchgate.netrsc.org

Identification and Characterization of Specific UGT Isoforms Responsible for Glucuronidation

The UGT superfamily comprises several isoforms with varying substrate specificities. wikipedia.org While a number of UGTs are known to metabolize phenolic compounds, the specific isoforms responsible for the glucuronidation of 9-phenanthrol to form this compound are not extensively characterized in the scientific literature. However, studies on similar phenolic substrates and PAHs suggest that isoforms such as UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7 are significant in the glucuronidation of a wide range of phenols. oup.com Furthermore, UGT3A2 has been shown to be highly active against various PAHs, although it can utilize alternative sugar co-substrates. asm.org In the context of fungal metabolism, some species have demonstrated the ability to produce glucuronide conjugates of phenanthrene metabolites. researchgate.net

Enzymatic Reaction Kinetics and Mechanistic Studies of Glucuronosyl Transfer

Detailed enzymatic reaction kinetics, including the determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the specific glucuronidation of 9-phenanthrol are not widely available. However, the general mechanism of UGT-catalyzed reactions is understood to be a bi-substrate reaction that typically follows a compulsory-order ternary mechanism. This involves the binding of the UDPGA co-substrate to the enzyme, followed by the binding of the aglycone substrate (in this case, 9-phenanthrol). The glucuronic acid moiety is then transferred from UDPGA to the hydroxyl group of the 9-phenanthrol, forming this compound and releasing UDP.

Role of Uridine 5′-Diphospho-Glucuronic Acid (UDPGA) as a Co-substrate

Uridine 5′-diphospho-glucuronic acid (UDPGA) is the essential co-substrate for all UGT-mediated glucuronidation reactions. rsc.org UDPGA provides the activated form of glucuronic acid necessary for its transfer to the acceptor molecule. The availability of UDPGA within the cell can be a rate-limiting factor for glucuronidation. The UGT enzyme facilitates the nucleophilic attack of the hydroxyl group of 9-phenanthrol on the anomeric carbon of the glucuronic acid moiety of UDPGA, resulting in the formation of a β-D-glucuronide conjugate. rsc.org

Comparative Biotransformation Across Diverse Biological Models

The metabolism of phenanthrene, including the formation of glucuronide conjugates, has been studied in various organisms, revealing both similarities and differences in the metabolic pathways.

Fungal Metabolic Systems and Pathways

Fungi, particularly filamentous fungi, are known for their ability to metabolize a wide range of environmental pollutants, including PAHs. Several fungal species have been shown to metabolize phenanthrene through oxidative and conjugative pathways.

A study investigating the metabolism of phenanthrene by three filamentous fungi—Aspergillus niger, Syncephalastrum racemosum, and Cunninghamella elegans—found that all three were capable of initial oxidative metabolism at the 9,10-, 1,2-, and 3,4-positions. researchgate.net Notably, minor amounts of glucuronide conjugates of 9-phenanthrol were formed by S. racemosum and A. niger. researchgate.net In contrast, while the white-rot fungus Pleurotus ostreatus possesses UDP-glucuronosyltransferase activity, studies have shown that glucuronide conjugates of phenanthrene metabolites were not detected in its culture broth, suggesting that this is not a primary metabolic pathway in this species. nih.govresearchgate.net Cunninghamella elegans is also a well-studied fungus for PAH metabolism and has been shown to produce glucoside conjugates of phenanthrene metabolites. wikipedia.orgrsc.org The white-rot fungus Trametes hirsuta has also been identified as capable of degrading phenanthrene, primarily through oxidative pathways initiated by cytochrome P450 monooxygenase. asm.org

The table below summarizes the key metabolic activities of selected fungi in the biotransformation of phenanthrene.

| Fungal Species | Key Metabolic Pathways for Phenanthrene | Formation of this compound |

| Aspergillus niger | Oxidation, Sulfation, Glucuronidation | Yes (minor metabolite) researchgate.net |

| Syncephalastrum racemosum | Oxidation, Sulfation, Glucuronidation | Yes (minor metabolite) researchgate.net |

| Pleurotus ostreatus | Oxidation (Cytochrome P450, Epoxide Hydrolase) | Not a significant pathway nih.govresearchgate.net |

| Cunninghamella elegans | Oxidation, Glucosylation, Sulfation, Glucuronidation | Capable of forming glucuronide conjugates researchgate.netrsc.org |

| Trametes hirsuta | Oxidation (Cytochrome P450) | Not explicitly reported |

In Vitro Mammalian Cell and Subcellular Fraction Studies (e.g., Microsomes)

In vitro studies utilizing mammalian cell lines and subcellular fractions, such as microsomes, have been instrumental in elucidating the metabolic pathways of phenanthrene and the formation of its glucuronide conjugates. Microsomes, which are vesicles of endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. bioivt.com These preparations are enriched for Phase I enzymes, making them suitable for studying the initial oxidative metabolism of xenobiotics. bioivt.com

Human liver microsomes (HLM) have been used to demonstrate the biosynthesis of acyl glucuronide metabolites from various carboxylic drugs. doi.org In one study, a screening model was developed where drugs were incubated with HLM, leading to the formation of acyl glucuronides. doi.org This model confirmed that the extent of metabolism into acyl glucuronides varied significantly between different compounds. doi.org For instance, after a 4-hour incubation period with HLM, the metabolism of different drugs into their acyl glucuronide forms ranged from 5.6% to 89.4%. doi.org

Studies with human hepatoma (HepG2) cells have provided insights into the metabolism of phenanthrene-9,10-quinone, a derivative of phenanthrene. nih.gov The primary metabolic pathway in these cells involves the reduction of phenanthrene-9,10-quinone to a catechol, which then undergoes Phase II conjugation, including O-mono-glucuronidation. nih.gov This suggests that glucuronidation is a key detoxification pathway for phenanthrene metabolites. nih.gov

The table below summarizes findings from in vitro studies on the metabolism of phenanthrene and related compounds.

| In Vitro System | Compound Studied | Key Metabolic Pathway | Finding |

| Human Liver Microsomes (HLM) | Carboxylic Drugs | Acyl Glucuronidation | Formation of acyl glucuronides varied from 5.6% to 89.4% after 4 hours. doi.org |

| Human Hepatoma (HepG2) Cells | Phenanthrene-9,10-quinone | Reduction and Glucuronidation | The major pathway is reduction to a catechol followed by O-mono-glucuronidation. nih.gov |

Investigations in In Vivo Non-Human Animal Models

In vivo studies in non-human animal models have been crucial for understanding the biotransformation of phenanthrene and the subsequent fate of its metabolites, including this compound. These studies allow for the examination of metabolic pathways within a complete biological system, providing insights that complement in vitro findings.

Research on the metabolism of phenanthrene in rodents has shown that it is metabolized by cytochrome P450 enzymes to various dihydrodiols and phenanthrols. d-nb.info These metabolites can then undergo conjugation with glucuronic acid to facilitate their excretion. nih.gov The position of alkyl substitution on the phenanthrene ring has been shown to affect its metabolism and mutagenicity. d-nb.info For example, methyl substitution can create additional bay region-like structural motifs, which can influence the metabolic profile. d-nb.info

The intestinal microbiota also plays a significant role in the metabolism of glucuronide conjugates. nih.gov Studies in rats and mice have investigated the hydrolysis of glucuronides by fecal enzymes, demonstrating that the pH of the environment significantly affects the enzymatic activity of β-glucuronidases. nih.gov For instance, the relative hydrolysis rates of p-nitrophenyl-β-D-glucuronide (pNPG), a model substrate, were highest at pH 6.5 in rats and mice. nih.gov

The table below presents a summary of findings from in vivo studies in non-human animal models related to phenanthrene metabolism and glucuronide hydrolysis.

| Animal Model | Compound/Focus | Key Finding |

| Rodents | Phenanthrene | Metabolized by cytochrome P450 enzymes to dihydrodiols and phenanthrols, which can then be glucuronidated. d-nb.info |

| Rats and Mice | Glucuronide Hydrolysis | Optimal pH for fecal β-glucuronidase activity on pNPG was found to be 6.5. nih.gov |

Subsequent Metabolic Fate of this compound within Biological Systems

The formation of this compound is a significant step in the detoxification and elimination of phenanthrene. This water-soluble conjugate is primed for excretion from the body. However, its metabolic journey is not always a direct path to elimination.

Hydrolysis by Beta-Glucuronidase Enzymes

A critical event in the metabolic fate of this compound is its potential hydrolysis by β-glucuronidase enzymes. wikipedia.org These enzymes are members of the glycosidase family and catalyze the breakdown of complex carbohydrates by hydrolyzing β-D-glucuronic acid residues from the non-reducing end of molecules like glycosaminoglycans. wikipedia.org

Human β-glucuronidase is primarily located in lysosomes but is also found in the gut, where it is secreted by intestinal microflora. nih.govwikipedia.org This enzymatic activity can cleave the glucuronic acid moiety from the phenanthrol, regenerating the parent aglycone. This process is significant because while glucuronidation generally leads to detoxification, the release of the potentially more toxic parent compound within certain tissues can have biological consequences.

The activity of β-glucuronidase is influenced by the local pH. nih.govnih.gov For instance, the enzyme exhibits higher activity in acidic environments, which can be characteristic of inflammatory sites. nih.gov Studies have shown that the deconjugation of flavonoid glucuronides by β-glucuronidase secreted from macrophages is enhanced at an acidic pH. nih.gov This pH-dependent activity is a crucial factor in determining where the hydrolysis of glucuronide conjugates is most likely to occur within the body.

The efficiency of hydrolysis can also vary depending on the source of the β-glucuronidase. nih.gov Recombinant β-glucuronidases have demonstrated high efficiency in hydrolyzing a broad range of glucuronides, often at room temperature and with short incubation times. nih.gov

The table below outlines key aspects of β-glucuronidase activity on glucuronide conjugates.

| Enzyme | Location | Function | Factors Influencing Activity |

| Beta-glucuronidase | Lysosomes, Gut (secreted by microflora) nih.govwikipedia.org | Hydrolyzes β-D-glucuronic acid residues, releasing the aglycone. wikipedia.org | pH (higher activity in acidic conditions), enzyme source. nih.govnih.govnih.gov |

Excretion Pathways of the Conjugate

The primary route of elimination for water-soluble glucuronide conjugates like this compound is through excretion in urine and bile. nih.gov The addition of the glucuronic acid moiety significantly increases the polarity and water solubility of the parent phenanthrol, facilitating its removal from the body. nih.gov

Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), play a crucial role in the excretion of glucuronides from cells into the bile or blood, which then leads to urinary excretion. nih.gov For example, MRP2 is involved in the transport of conjugated organic anions into the bile. nih.gov

The table below summarizes the primary excretion pathways for glucuronide conjugates.

| Excretion Pathway | Key Transporters | Mechanism |

| Biliary Excretion | Multidrug Resistance-Associated Protein 2 (MRP2) | Transports glucuronide conjugates from hepatocytes into the bile. nih.gov |

| Urinary Excretion | Various transporters | Transports glucuronide conjugates from the bloodstream into the urine for elimination. nih.gov |

Analytical Chemistry and Structural Characterization of 9 Phenanthryl Beta D Glucosiduronic Acid

Chromatographic Techniques for Separation, Isolation, and Purification

The separation of 9-phenanthryl beta-D-glucosiduronic acid from biological samples or synthetic reaction mixtures is a critical first step in its analysis. Due to the polarity imparted by the glucuronic acid moiety, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a cornerstone technique for the analysis of glucuronide conjugates. nih.gov For this compound, a C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often with a pH-adjusting acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

A key challenge in the chromatography of glucuronides can be the separation of anomers. shodex.com The target compound exists as a β-anomer due to the stereospecificity of the UDP-glucuronosyltransferase enzymes that synthesize it in vivo. nih.gov However, under certain pH and temperature conditions, it can potentially equilibrate with its α-anomer. HPLC methods can be optimized to separate these anomeric forms, which is crucial for accurate quantification and characterization. shodex.com Adjusting mobile phase composition, gradient slope, and column temperature are critical parameters for achieving the necessary resolution. acs.orgnih.gov

Table 1: Illustrative HPLC Parameters for Glucuronide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C (can be varied to control anomeric separation) shodex.com |

| Detection | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

The coupling of HPLC with mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), has become the definitive method for the direct quantification of glucuronide metabolites in complex biological fluids. This approach offers superior selectivity and sensitivity, often eliminating the need for the enzymatic hydrolysis step that was common in older methods. Direct measurement avoids potential inaccuracies from incomplete hydrolysis or degradation of the aglycone.

Sample preparation for LC-MS analysis typically involves solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. The high selectivity of tandem MS allows for the specific detection of this compound even at very low concentrations. Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can provide even more detailed structural information compared to conventional Collision-Induced Dissociation (CID), helping to confirm the site of conjugation on the phenanthrene (B1679779) ring. sciex.com

Spectroscopic Methods for Definitive Structural Elucidation

While chromatography provides separation and preliminary identification based on retention time, spectroscopic methods are indispensable for confirming the precise molecular structure of this compound.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the confirmation of stereochemistry. For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum provides a wealth of information. The signals corresponding to the phenanthryl moiety's aromatic protons can be compared to those of the parent 9-phenanthrol. nih.gov More importantly, the signals from the glucuronic acid portion confirm its presence and stereochemical configuration. The anomeric proton (H-1 of the glucuronic acid) is particularly diagnostic. For a β-glycosidic linkage, this proton typically appears as a doublet with a relatively large coupling constant (J-coupling) of approximately 7-8 Hz. nih.gov This is a key piece of evidence that distinguishes it from an α-linkage, which would have a much smaller coupling constant. nih.gov Two-dimensional NMR experiments, such as COSY and HMBC, are used to establish connectivity between all protons and carbons, confirming that the linkage is specifically at the 9-position of the phenanthrene ring.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Key Coupling Constants (J)

| Proton(s) | Predicted δ (ppm) | Multiplicity / J (Hz) | Assignment Notes |

|---|---|---|---|

| Phenanthryl-H | ~7.0 - 8.7 | m | Complex multiplet region for the 9 aromatic protons. nih.gov |

| Glucuronyl-H1 (Anomeric) | ~5.0 - 5.5 | d, J ≈ 7-8 | Diagnostic for β-glycosidic linkage. nih.gov |

| Glucuronyl-H2, H3, H4, H5 | ~3.5 - 4.5 | m | Protons on the sugar ring. |

Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, can determine the mass of this compound with high accuracy, allowing for the confirmation of its molecular formula, C₂₀H₁₈O₇.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule, which provides further structural proof. When ionized by electrospray ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion, glucuronides exhibit a characteristic fragmentation pattern. The most common and diagnostic fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the glucuronic acid moiety (176 Da). uab.edu This produces a fragment ion corresponding to the deprotonated aglycone, 9-phenanthrol, at m/z 193. The observation of this specific neutral loss is a hallmark of an O-glucuronide. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₂₀H₁₈O₇ |

| Monoisotopic Mass | 370.1053 Da |

| [M-H]⁻ Ion (Precursor) | m/z 369.0979 |

| Characteristic Fragment Ion | m/z 193.0659 ([Aglycone-H]⁻) |

| Characteristic Neutral Loss | 176.0320 Da (Glucuronic Acid) uab.edu |

UV-Vis spectroscopy provides information about the electronic structure of the molecule, specifically its chromophore. In this compound, the chromophore is the electron-rich phenanthrene ring system. wikipedia.org The glucuronic acid moiety itself does not absorb light in the near-UV or visible range. The UV-Vis spectrum is therefore expected to be very similar to that of the parent aglycone, 9-phenanthrol.

Phenanthrene derivatives typically show a complex spectrum with multiple absorption bands between 250 and 380 nm. researchgate.net These bands correspond to π-π* electronic transitions within the fused aromatic rings. The spectrum serves as a characteristic fingerprint for the phenanthryl portion of the molecule and is useful for detection in HPLC analysis using a Diode-Array Detector (DAD). nih.gov

Quantitative Analysis Methodologies in Biological Matrices

The quantification of glucuronide metabolites in biological samples is essential for understanding the metabolism and disposition of the parent compound. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone for the direct and sensitive measurement of these conjugates. The development of a robust quantitative method involves several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation process to ensure reliability.

Sample Preparation

The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. For glucuronides, several techniques are commonly employed:

Protein Precipitation (PPT): This is a rapid method where an organic solvent, such as acetonitrile, is added to the plasma or serum sample to precipitate proteins. While simple, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The choice of solvent is critical for achieving good recovery of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from biological matrices. nih.gov It utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. For hydrophilic compounds like glucuronides, reversed-phase (e.g., C18) or mixed-mode cartridges are often used. nih.gov

Chromatographic Separation

High-performance liquid chromatography (HPLC) is used to separate the analyte of interest from other components in the prepared sample before it enters the mass spectrometer.

Reversed-Phase Chromatography: This is the most common HPLC mode for the analysis of drug metabolites. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. frontiersin.org

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of analytes in complex mixtures.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like glucuronides. It can be operated in either positive or negative ion mode, depending on the analyte's structure.

Multiple Reaction Monitoring (MRM): In MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method significantly reduces background noise and improves sensitivity.

Method Validation

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a full validation includes the assessment of the following parameters:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among a series of measurements from multiple sampling of the same homogenous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15% |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration |

This table represents typical parameters and acceptance criteria for bioanalytical method validation based on regulatory guidelines. Specific values for a this compound assay would require experimental determination.

While the principles of these methodologies are well-established, their specific application and the resulting validation data for this compound are not available in the reviewed literature. The development and publication of such a method would be a valuable contribution to the analytical and toxicological fields.

Mechanistic and Biochemical Roles of 9 Phenanthryl Beta D Glucosiduronic Acid in Biological Systems

Contribution to Xenobiotic Elimination and Biotransformation Systems

The conversion of phenanthrene (B1679779) to 9-phenanthryl beta-D-glucosiduronic acid is a quintessential example of Phase II metabolism, a critical pathway for xenobiotic detoxification. researchgate.net Phenanthrene, like other PAHs, is a lipophilic compound that can persist in the body, posing potential toxic and carcinogenic risks. asm.orgnih.gov The process of glucuronidation dramatically alters its physicochemical properties, facilitating its removal.

Glucuronidation involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenanthrene molecule. nih.gov This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid group to phenanthrene significantly increases its water solubility. This transformation is crucial because it converts a fat-soluble compound into a water-soluble conjugate that can be more readily excreted from the body, primarily through urine or bile. researchgate.net

The formation of this compound is part of a broader biotransformation pathway. Initially, phenanthrene undergoes Phase I metabolism, where enzymes like cytochrome P-450 monooxygenases introduce or expose functional groups, such as a hydroxyl group, on the phenanthrene ring system, forming intermediates like 9-phenanthrol. researchgate.netnih.gov This initial step prepares the molecule for the subsequent conjugation reaction in Phase II, which ultimately leads to the formation of the highly water-soluble and excretable this compound.

Enzyme-Substrate Interactions and Molecular Recognition in Glucuronidation

The biotransformation of phenanthrene into its glucuronide conjugate is mediated by UDP-glucuronosyltransferases (UGTs), a diverse family of enzymes with broad substrate specificity. nih.gov The molecular recognition of phenanthrene and its hydroxylated metabolites by UGTs is a key determinant in its detoxification. The active site of UGT enzymes is designed to accommodate a wide array of lipophilic compounds, including various PAHs. nih.govnih.gov

The interaction between the UGT enzyme and its substrate is governed by several factors, including the three-dimensional structure of the enzyme's active site and the chemical properties of the substrate. For a compound like 9-phenanthrol (the precursor to this compound), the presence of the hydroxyl group is the primary site for the enzymatic attachment of glucuronic acid. researchgate.net While the complete crystal structure of a mammalian UGT enzyme has been challenging to obtain, models based on homologous enzymes from plants and bacteria provide insights into substrate binding. nih.gov These models suggest that the active site contains specific amino acid residues that interact with the substrate through hydrophobic and hydrogen-bonding interactions, orienting it for efficient catalysis.

Different UGT isoforms exhibit varying efficiencies and regioselectivity for different substrates. For instance, the UGT1A and UGT2B subfamilies are known to be the most important for drug and xenobiotic conjugation. nih.gov While specific data on which UGT isoforms are primarily responsible for the glucuronidation of 9-phenanthrol are not extensively detailed, studies on similar compounds suggest that multiple UGTs are likely involved. For example, UGT3A2 has shown high activity against several PAH metabolites. nih.govnih.gov The ability of the UGT enzyme family to recognize and process a vast number of structurally diverse chemicals like phenanthrene is a critical component of the body's defense against environmental toxins.

Table 1: Key Enzymes in Phenanthrene Biotransformation

| Enzyme Family | Role | Substrate Example | Product Example |

|---|---|---|---|

| Cytochrome P-450 (CYP) | Phase I Metabolism (Hydroxylation) | Phenanthrene | 9-Phenanthrol |

Comparative Biochemistry of Glucuronide Conjugation Mechanisms Across Organisms

Glucuronidation is a highly conserved detoxification mechanism, particularly prominent in vertebrates. The fundamental process of conjugating a xenobiotic with glucuronic acid to enhance its water solubility and facilitate excretion is a shared strategy among many higher organisms. However, there are notable differences in the specifics of these conjugation mechanisms across various life forms.

In vertebrates, the UGT enzyme superfamily is the primary catalyst for glucuronidation. Humans, for example, possess a range of UGT isoforms with distinct but often overlapping substrate specificities, allowing for the metabolism of a vast array of compounds. nih.gov The efficiency and primary route of excretion of glucuronide conjugates can also vary between species.

In contrast, some invertebrate species may utilize different conjugation pathways. For example, studies on the springtail Folsomia candida have shown that while it does perform Phase II conjugation of PAHs, it may produce glucosides (conjugates with glucose) rather than glucuronides. This suggests that the specific sugar moiety used for conjugation can differ.

Fungi also exhibit diverse biotransformation capabilities for PAHs like phenanthrene. While some fungi, such as Pleurotus ostreatus, possess UGT activity, studies have indicated that conjugation reactions may not be the primary route for eliminating hydroxylated phenanthrene in this species. nih.gov Instead, they may rely more heavily on further oxidative degradation. researchgate.netnih.gov Bacteria also play a significant role in the environmental degradation of phenanthrene, employing various dioxygenase enzymes to initiate ring cleavage and break down the molecule through different metabolic pathways. nih.govnih.gov

These comparative differences highlight the evolutionary adaptations of detoxification systems to different environmental pressures and metabolic capabilities.

Table 2: Comparison of Phenanthrene Conjugation Across Organisms

| Organism Group | Primary Conjugation Pathway | Key Enzymes | Typical Conjugate |

|---|---|---|---|

| Vertebrates (e.g., Humans) | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Glucuronide |

| Invertebrates (e.g., Folsomia candida) | Glucosidation | UDP-Glucosyltransferases | Glucoside |

| Fungi (e.g., Pleurotus ostreatus) | Varied (Conjugation less prominent) | UGTs, other oxidative enzymes | Glucuronide/Glucoside (less common) |

Future Research Directions and Methodological Advancements

Development of Advanced Analytical Platforms for Comprehensive Metabolomics

The future of understanding the role of 9-phenanthryl beta-D-glucosiduronic acid is intrinsically linked to the evolution of analytical technology. Comprehensive metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system, requires sophisticated and sensitive analytical platforms. researchgate.net The development of these platforms is crucial for moving beyond simple detection to a holistic understanding of the metabolic perturbations caused by phenanthrene (B1679779) exposure.

Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of modern metabolomics. researchgate.net Future research will increasingly rely on the coupling of liquid chromatography (LC) or gas chromatography (GC) with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems. A cross-platform approach combining GC-MS and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) has already proven effective in investigating the metabolic alterations in human keratinocyte (HaCaT) cells exposed to phenanthrene. nih.gov This strategy allowed for the identification of 48 phenanthrene-regulated metabolites, revealing that pathways such as amino acid metabolism, glutathione (B108866) metabolism, and glycerophospholipid metabolism were significantly disturbed. nih.gov

Further advancements will focus on enhancing the sensitivity and throughput of these methods. High-throughput MS-based platforms are emerging, although they often present a trade-off between analytical speed and the breadth of metabolite coverage. nih.gov A particularly promising technique is UPLC-Accelerator Mass Spectrometry (AMS), which offers incredible sensitivity (attomole to zeptomole range) and has been used to study the toxicokinetics of other PAHs in humans at very low, environmentally relevant doses. nih.gov Applying UPLC-AMS to the study of phenanthrene metabolism could provide unprecedented detail on the formation and clearance of this compound in human subjects following microdosing. nih.gov These advanced platforms will not only precisely quantify the glucuronide metabolite but also map its relationship with the broader metabolic network, offering a clearer picture of phenanthrene's toxicological impact. nih.gov

Reconstitution of Enzymatic Systems for Detailed Kinetic and Mechanistic Investigations

While metabolomics can identify the presence of this compound, understanding its formation requires a reductionist approach. Reconstituted enzymatic systems, utilizing specific UDP-glucuronosyltransferase (UGT) isoforms, are indispensable for dissecting the kinetics and mechanisms of glucuronidation. springernature.com Glucuronidation is a critical detoxification pathway for many compounds, catalyzed by a superfamily of UGT enzymes. doi.org

Future investigations will involve expressing individual human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) in cellular systems, such as insect or yeast cells, to produce highly purified, active enzymes. doi.orgnih.gov These recombinant enzymes can then be used in in vitro assays with the precursor, 9-phenanthrol, and the cofactor, UDP-glucuronic acid (UDPGA), to determine which specific UGT isoforms are responsible for the formation of this compound. nih.gov

This approach allows for detailed enzyme kinetic analysis to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). doi.org Such studies have revealed that the glucuronidation of some substrates can exhibit atypical, non-Michaelis-Menten kinetics, suggesting complex mechanisms like substrate autoactivation or cooperative binding. researchgate.netnih.gov For example, the glucuronidation of morphine by UGT2B7 involves the simultaneous binding of two substrate molecules. nih.gov Investigating the kinetics of 9-phenanthrol glucuronidation with a panel of recombinant UGTs will be essential to accurately model its formation in vivo.

The table below illustrates the type of kinetic data that can be generated using reconstituted enzymatic systems for different UGT substrates, providing a template for future studies on 9-phenanthrol.

| Substrate | UGT Isoform | Kinetic Model | Km or S50 (µM) | Reference |

| Estradiol | UGT1A1 | Hill | ~1.2-1.7 (nH) | researchgate.net |

| Morphine | UGT2B7 | Biphasic/Negative Cooperativity | 420 (low affinity Km) | nih.gov |

| Ethinylestradiol | UGT1A1 | Hill | 1.2-1.4 (nH) | doi.org |

| Androstanediol | UGT2B15 | Michaelis-Menten/Hill | ~50-60 | doi.org |

Computational Modeling and Simulation of Glucuronidation Processes and Enzyme Interactions

Complementing experimental approaches, computational modeling and simulation offer powerful predictive tools for investigating glucuronidation at a molecular level. nih.gov Techniques like molecular docking and homology modeling can provide significant insights into how 9-phenanthrol, the precursor to the glucuronide, interacts with the active sites of various UGT enzymes. academie-sciences.frnih.gov

Molecular docking studies can predict the binding affinity and orientation of a substrate within an enzyme's active site. epa.gov For instance, docking simulations have been used to evaluate the binding modes of phenanthrene derivatives with various protein targets, with binding energies providing a measure of interaction strength. academie-sciences.frepa.gov Similar studies can be performed by docking 9-phenanthrol into the active sites of different UGT isoforms. This can help prioritize which enzymes are most likely to be involved in its glucuronidation before extensive experimental work is undertaken.

When the crystal structure of a target UGT enzyme is unavailable, homology modeling can be used to build a predictive 3D model based on the known structures of related proteins. nih.gov These models have been successfully used to design novel, selective substrates for UGT1A10 by analyzing the shape and electrostatic properties of the enzyme's binding site. nih.gov Applying these computational strategies to the UGT-mediated metabolism of 9-phenanthrol could:

Predict which UGT isoforms are the primary catalysts.

Identify key amino acid residues involved in substrate binding and catalysis.

Explain the regioselectivity of glucuronidation if multiple hydroxyl groups were present on the phenanthrene ring. researchgate.net

Provide a structural basis for observed species differences in metabolism.

Density Functional Theory (DFT) can also be employed to study the electronic properties of phenanthrene and its derivatives, which can influence their reactivity and metabolic fate. researchgate.net The integration of these in silico methods with in vitro experimental data will provide a robust, multi-faceted understanding of the formation of this compound. nih.gov

Cross-Species Extrapolation of Biotransformation Pathways and Mechanistic Insights

A critical challenge in toxicology and drug development is extrapolating metabolic data from preclinical animal models to humans. Significant species differences exist in the expression and activity of metabolic enzymes, including UGTs, which can lead to different metabolic profiles and clearances for the same compound. mdpi.com Therefore, a key area of future research is the comparative study of phenanthrene glucuronidation across various species.

Studies have already highlighted marked differences in PAH metabolism between species. For example, in one study, rat mammary epithelial cells were able to conjugate significant amounts of PAHs to glucuronic acid, whereas human cells were not. nih.gov Another study comparing phenanthrene metabolism in rat and human liver microsomes also found quantitative differences in metabolite formation. d-nb.info The glucuronidation of other compounds, such as the cholesterol-lowering drug ezetimibe (B1671841), shows substantial variation in kinetic parameters across human, rat, mouse, monkey, and dog intestinal microsomes. mdpi.com

Future research must systematically characterize the formation of this compound in liver and intestinal microsomes from humans and relevant animal species. This will involve determining kinetic parameters (Vmax and Km) to calculate the intrinsic clearance (CLint) in each species. This comparative approach is essential for validating animal models and improving the accuracy of in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling for phenanthrene. nih.govmdpi.com

The following table presents data on species differences in the intestinal glucuronidation of ezetimibe, illustrating the kind of comparative analysis needed for phenanthrene.

| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (Vmax/Km) (µL/min/mg) |

| Human | 1.90 ± 0.08 | 10.95 ± 1.15 | 173.5 |

| Monkey | 3.87 ± 0.22 | 47.97 ± 5.67 | 80.7 |

| Dog | 1.19 ± 0.06 | 5.86 ± 0.58 | 203.1 |

| Rat | 2.40 ± 0.15 | 29.35 ± 3.42 | 81.8 |

| Mouse | 2.23 ± 0.10 | 5.47 ± 0.51 | 407.7 |

| Data adapted from a study on ezetimibe glucuronidation. mdpi.com |

By generating similar data for 9-phenanthrol, researchers can better understand how to translate findings from animal studies to predict human exposure and risk associated with phenanthrene.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data for this compound in cancer cell lines?

- Methodological Answer : Discrepancies may arise from differences in cell permeability (e.g., P-gp efflux activity) or metabolic activation (e.g., β-glucuronidase expression). Conduct cytotoxicity assays in isogenic cell pairs (e.g., with/without P-gp inhibitors like verapamil). Normalize data to intracellular glucuronide levels quantified via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.